Product packaging for 2,2'-Azobis(2-aminopropane)(Cat. No.:CAS No. 41556-11-0)

2,2'-Azobis(2-aminopropane)

Cat. No.: B14659867
CAS No.: 41556-11-0
M. Wt: 144.22 g/mol
InChI Key: PSMAFHYZQLOGMG-MDZDMXLPSA-N
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Description

Contextual Significance as a Free Radical Initiator in Chemical Systems

The primary significance of 2,2'-Azobis(2-aminopropane) lies in its ability to undergo thermal decomposition to produce free radicals at a controlled rate. nih.gov Aliphatic azo compounds are often thermally unstable, decomposing to release nitrogen gas and two radical fragments. azobisamidinopropane-dihydrochloride.de In the case of 2,2'-Azobis(2-aminopropane), this decomposition yields two carbon-centered radicals. nih.gov These radicals can then initiate a variety of further reactions, a property harnessed for numerous radical processes. azobisamidinopropane-dihydrochloride.de

A key characteristic of this compound is its high water solubility, which contrasts with other common azo initiators like azobisisobutyronitrile (AIBN). researchgate.netazobisamidinopropane-dihydrochloride.de This property makes it particularly suitable for use in aqueous systems, allowing researchers to study radical-induced processes in biological and hydrophilic environments. researchgate.netnih.gov For instance, it is widely used to study the oxidative stability of drugs and proteins in aqueous solutions and to assess the efficacy of antioxidants. researchgate.netnih.gov The carbon-centered radicals produced can react with oxygen to form peroxyl and alkoxyl radicals, which are potent oxidizing agents. nih.gov

The rate of radical formation from 2,2'-Azobis(2-aminopropane) is temperature-dependent, following first-order kinetics. azobisamidinopropane-dihydrochloride.de The rate of decomposition is often quantified by its half-life (t½), which is the time required for half of the initial quantity of the initiator to decompose. synazo.deazobisamidinopropane-dihydrochloride.de This predictable, temperature-dependent decomposition allows it to be used as a "radical clock" in various experimental models to mimic oxidative stress in a controlled manner. frontiersin.orgnih.gov Studies have determined its decomposition rate under various conditions. For example, at 40°C, the thermal decomposition rate to form radical species was found to average 2.1 × 10⁻⁶ s⁻¹, with the rate not varying significantly with pH. researchgate.net

Table 1: Basic Properties of 2,2'-Azobis(2-amidinopropane) Dihydrochloride (B599025)

Property Value
CAS Number [2997-92-4]
Molecular Formula C₈H₂₀Cl₂N₆
Molecular Mass 271.19 g/mol . nih.gov
Melting Point 163 - 170 °C. azobisamidinopropane-dihydrochloride.de
Water Solubility Very high (> 20 g/l at 20 °C). azobisamidinopropane-dihydrochloride.de

| Organic Solvent Solubility | Almost insoluble in most organic solvents. azobisamidinopropane-dihydrochloride.de |

Table 2: Half-Life of 2,2'-Azobis(2-amidinopropane) Dihydrochloride at Various Temperatures

Temperature (°C) Half-Life (hours)
45 430
56 100
65 30
80 5
100 0.5

Data sourced from manufacturer technical information for similar water-soluble azo initiators.

Historical Development and Evolution of Research Applications

The use of radical initiators in chemistry dates back to the early 20th century, with compounds like peroxides and azo compounds gaining prominence for polymerization reactions by the mid-20th century. numberanalytics.comnumberanalytics.com Azo compounds, such as Azobisisobutyronitrile (AIBN), became a vital class of initiators for both conventional and controlled radical polymerization processes. researchgate.netbritannica.com

Within this broader context, water-soluble azo initiators like 2,2'-Azobis(2-aminopropane) were developed to extend the principles of radical initiation to aqueous-phase reactions. synazo.de Initially, their applications were concentrated in polymer chemistry, for example, in the polymerization of functionalized acrylic monomers to produce materials like superabsorbent polymers and adhesives. synazo.de The advantage of using an azo initiator like this over peroxides includes the avoidance of side reactions from oxygen liberation and a more predictable and controllable polymerization process. synazo.de

Over time, the unique properties of 2,2'-Azobis(2-aminopropane) led to its adoption in a diverse range of research fields beyond polymer synthesis. In the 1980s and 1990s, researchers began to extensively use it as a tool in biochemistry and medical research to study the effects of oxidative stress. frontiersin.orgnih.gov Its ability to generate a constant flux of peroxyl radicals at physiological temperatures made it an ideal model compound for inducing lipid peroxidation and studying antioxidant activity. researchgate.netnih.gov

More recent research has seen its application in highly specific biomedical models. For example, it has been used to induce oxidative stress to study damage to the cardiovascular system in chicken embryos, providing a model for testing the protective effects of various compounds. plos.org It has also been employed to enhance hyperthermia-induced apoptosis in cancer cell lines, suggesting its potential as a thermosensitizer in cancer therapy research. nih.govnih.govtandfonline.com Furthermore, it serves as a reagent to evaluate the oxidative stability of new drug candidates during their development, demonstrating its continued relevance in pharmaceutical sciences. nih.gov This evolution from a polymer initiator to a sophisticated tool in biomedical and pharmaceutical research highlights the compound's versatility and enduring importance in science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N4 B14659867 2,2'-Azobis(2-aminopropane) CAS No. 41556-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41556-11-0

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

2-[(E)-2-aminopropan-2-yldiazenyl]propan-2-amine

InChI

InChI=1S/C6H16N4/c1-5(2,7)9-10-6(3,4)8/h7-8H2,1-4H3/b10-9+

InChI Key

PSMAFHYZQLOGMG-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(N)/N=N/C(C)(C)N

Canonical SMILES

CC(C)(N)N=NC(C)(C)N

Origin of Product

United States

Synthesis and Chemical Modification Strategies

Established Synthetic Pathways for 2,2'-Azobis(2-aminopropane)

The synthesis of symmetrical azo compounds like 2,2'-Azobis(2-aminopropane) and its analogs generally follows a two-step process: the formation of a hydrazo intermediate, followed by its oxidation to the final azo compound. While the direct synthesis of 2,2'-Azobis(2-aminopropane) is not widely detailed, the synthesis of the closely related AAPH from the common precursor 2,2'-azobisisobutyronitrile (AIBN) provides a clear and established pathway.

The key steps are as follows:

Pinner Reaction: The nitrile groups of AIBN are converted into amidine groups. This is typically achieved by first reacting AIBN with an alcohol (like ethanol) in the presence of hydrogen chloride gas to form an imino ether hydrochloride. This intermediate is then reacted with ammonia (B1221849) in an alcoholic solution to yield the amidine structure. This method allows for the introduction of the charged amidinium group, which imparts water solubility.

Oxidation of Hydrazo Precursors: A more general route for azo compound synthesis involves the oxidation of the corresponding hydrazine (B178648) (R-NH-NH-R') precursor. google.com Various oxidizing agents can be employed for this dehydrogenation step, with the choice depending on the substrate's sensitivity and desired reaction conditions. nih.govorganic-chemistry.org This method offers a versatile approach to a wide range of symmetrical and unsymmetrical azo compounds.

Common oxidizing systems for the hydrazo to azo conversion are outlined in the table below.

Oxidizing Agent/SystemDescription
Hydrogen Peroxide (H₂O₂) A common and relatively clean oxidant, often used with a catalyst.
Halogens (e.g., Br₂) Effective but can lead to unwanted side reactions if other sensitive groups are present.
tert-Butyl nitrite (B80452) (TBN) Enables mild, metal-free oxidation of hydrazobenzenes at room temperature. nih.gov
Trichloroisocyanuric Acid (TCCA) An environmentally friendly, metal-free oxidant that provides excellent yields under mild conditions. organic-chemistry.org

Design and Synthesis of Functionalized Azobis(aminopropane) Derivatives

Modifying the basic structure of an azo initiator allows for the precise tuning of its properties to suit specific applications, such as controlling polymer architecture or introducing functionality into a material. nbinno.comresearchgate.net

The functionalization of azo initiators is a powerful strategy for creating polymers with specific end-groups or for developing initiators with unique characteristics like surface activity. mdpi.com The radicals generated from the initiator's decomposition carry fragments of the original molecule, which become incorporated as the end-groups of the polymer chains. fujifilm.com

Examples of Functionalization Strategies:

From AIBN Precursor: The nitrile groups of AIBN are versatile handles for chemical transformation. They can be converted into various functional groups to create a family of initiators with different properties.

Amidine/Amine Synthesis: As described previously, reaction pathways can lead to cationic amidine groups (as in AAPH) or potentially amine groups, which impart water solubility and a positive charge. synazo.de

Ester/Acid Synthesis: Hydrolysis of the nitrile groups can yield carboxylic acid functionalities, as seen in 4,4'-Azobis(4-cyanovaleric acid) (ACVA), another widely used water-soluble initiator. These acid groups can be further converted to esters.

Macro-initiators: Functional groups can include entire polymer chains. For example, attaching a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to an azo initiator creates a "macro-initiator." fujifilm.com When used in polymerization, this results in the formation of block copolymers. Similarly, attaching a polysiloxane chain creates initiators for synthesizing polymers with properties like water repellency and heat resistance. fujifilm.com

The structure of the alkyl groups attached to the central azo moiety has a profound impact on the initiator's performance, primarily by influencing its decomposition rate and the stability of the resulting radicals. researchgate.net

Decomposition Rate (Half-Life): The rate at which an initiator decomposes is crucial for controlling the polymerization process. This is often expressed as the 10-hour half-life temperature (T₁₀h), which is the temperature required to decompose half of the initiator over a 10-hour period.

Steric and Electronic Effects: The stability of the carbon radicals formed upon N₂ elimination is the primary factor governing the decomposition rate. Substituents that can stabilize a radical (e.g., through resonance or hyperconjugation) will lower the activation energy for decomposition, resulting in a lower half-life temperature. For instance, the cyano group in AIBN helps stabilize the adjacent radical. Bulky substituents on the α-carbon can also influence the decomposition rate.

pH Dependence: For initiators with ionizable groups like the amidine in AAPH, the decomposition rate can be influenced by the pH of the medium. The electrostatic repulsion between the positively charged groups in AAPH can affect its decomposition kinetics. synazo.de

The following table compares the properties of several common azo initiators, illustrating the effect of structural variation.

Initiator NameAbbreviation10-hour Half-Life Temp. (°C)SolubilityKey Structural Feature
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) AAPH, V-5056 (in water) fujifilm.comWaterCationic amidine group
4,4'-Azobis(4-cyanovaleric acid) ACVA, V-50169 (in water)Water, MethanolCarboxylic acid group
2,2'-Azobis(2-methylpropionitrile) AIBN65 (in toluene)Organic SolventsNitrile group
2,2'-Azobis(2,4-dimethylvaleronitrile) ADVN, V-6551 (in toluene)Organic SolventsBulkier alkyl group

Decomposition Mechanisms and Radical Generation Kinetics

Unimolecular Thermal Decomposition Pathways

The primary mechanism for radical generation from 2,2'-Azobis(2-aminopropane) is a unimolecular thermal decomposition process sigmaaldrich.com. As a thermally labile aliphatic azo compound, it readily decomposes when heated, initiating a sequence of radical reactions rsc.orgfujifilm.com.

The thermolysis of 2,2'-Azobis(2-aminopropane) involves the homolytic cleavage of the two carbon-nitrogen bonds flanking the central azo group (-N=N-). This concerted bond-breaking process is energetically favorable due to the formation of a highly stable dinitrogen molecule (N₂) and two identical carbon-centered radical fragments fujifilm.comresearchgate.net. The reaction can be represented as:

R-N=N-R → 2R• + N₂ (where R is the 2-amidinopropane group)

The generation of these aliphatic carbon-centered radicals has been confirmed experimentally through techniques such as electron spin resonance (ESR) spin-trapping, which detected the carbon-centered radical in both the presence and absence of oxygen researchgate.net. Research has shown that this primary aliphatic carbon-centered radical is highly reactive researchgate.net.

In aerobic environments, the initially formed carbon-centered radicals (R•) react rapidly with molecular oxygen (O₂) rsc.orgresearchgate.net. This reaction produces carbon-centered alkylperoxyl radicals (ROO•), which are key intermediates in oxidative processes sigmaaldrich.comnih.gov.

R• + O₂ → ROO•

These peroxyl radicals are high-energy species that can participate in further reactions, including the abstraction of hydrogen atoms from other molecules sigmaaldrich.com. Subsequent complex reactions can lead to the formation of alkoxyl radicals (RO•) rsc.orgresearchgate.net. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has provided evidence that the alkoxyl radical is a major radical species formed during the degradation of 2,2'-Azobis(2-aminopropane) dihydrochloride (B599025) in aqueous solutions researchgate.netnih.gov. Studies using spin traps in aqueous media have also successfully identified alkoxyl radical adducts, confirming their presence in the reaction milieu.

Influence of Environmental Factors on Decomposition Kinetics

The rate at which 2,2'-Azobis(2-aminopropane) decomposes to generate radicals is sensitive to several environmental factors, including pH, temperature, and the surrounding solvent medium.

The decomposition of 2,2'-Azobis(2-aminopropane) dihydrochloride (AAPH) in aqueous solutions involves two primary pathways: thermal decomposition to form radicals and hydrolysis of the amidine groups.

Notably, the rate of thermal decomposition that leads to radical species generation is largely independent of pH. A study conducted at 40°C across a wide pH range found that the radical formation rate remained relatively constant, averaging 2.1 × 10⁻⁶ s⁻¹ researchgate.netnih.gov. In contrast, the hydrolysis rate of the compound shows a strong dependence on pH, increasing exponentially as the pH rises due to its dependence on the hydroxide ion concentration researchgate.netnih.gov.

pHKinetic Constant (k) [10⁻⁴ s⁻¹]Half-life [min]
4.01.4579.9
6.91.3585.4
10.00.77150.2

Table 1. Kinetic Constant of Decomposition and Half-Life of 2,2'-Azobis(2-aminopropane) dihydrochloride vs. pH at 70°C. fujifilm.com

The rate of radical generation from 2,2'-Azobis(2-aminopropane) is highly dependent on temperature, a relationship that is well-described by the Arrhenius equation fujifilm.com. As a heat-labile molecule, an increase in temperature leads to a corresponding increase in the rate of thermal decomposition and, therefore, a higher rate of free radical production rsc.orgresearchgate.net.

The thermal stability of an azo initiator is often characterized by its half-life (t₁/₂) at a given temperature. For AAPH, the temperature required to achieve a 10-hour half-life in water is 56°C. At a physiological temperature of 37°C and neutral pH, the half-life is approximately 175 hours, which allows for a nearly constant rate of radical generation over several hours in experimental settings sigmaaldrich.com. The activation energy (Ea) for the thermal decomposition of AAPH has been reported to be in the range of 123.4 to 137 kJ/mol researchgate.net.

Temperature (°C)Decomposition Rate Constant (k) (s⁻¹)Half-life (t₁/₂)
371.1 x 10⁻⁶~175 hours
402.1 x 10⁻⁶~92 hours
561.9 x 10⁻⁵10 hours
603.2 x 10⁻⁵~6 hours

Table 2. Temperature Dependence of the Decomposition Kinetics of 2,2'-Azobis(2-aminopropane) dihydrochloride in Aqueous Solution. Data derived from multiple sources researchgate.netnih.gov.

The solvent environment can influence the decomposition kinetics of 2,2'-Azobis(2-aminopropane). While the compound is highly soluble in water, it is practically insoluble in most organic solvents. In a mixed solvent system of 1,4-dioxane and water (1:1 v/v), the rate constant for AAPH decay was determined to be (3.6 ± 0.6) × 10⁻⁵ s⁻¹ at 60°C.

The ionic nature of the 2,2'-Azobis(2-aminopropane) dihydrochloride molecule, which exists with protonated amidine groups in solution, suggests that ionic strength could also be a relevant factor. It has been proposed that electrostatic repulsion between the two positively charged centers of the molecule may play a role in its decomposition kinetics fujifilm.com. Changes in the ionic strength of the medium would be expected to modulate these electrostatic interactions, potentially altering the decomposition rate.

Mechanistic Investigations of Degradation Pathways and Termination Products of 2,2'-Azobis(2-aminopropane)

Identification of Stable Degradation By-products

Studies focusing on the degradation of 2,2'-Azobis(2-aminopropane) (AAPH) at 40°C in aqueous solutions have successfully identified several stable by-products. The analysis via LC-MS/MS has confirmed the formation of various molecules resulting from the complex cascade of radical reactions initiated by the thermal decomposition of AAPH umn.edunih.govresearchgate.net.

The identified degradation products include those formed from hydrolysis and radical termination pathways. Among the key by-products are isobutyrimidamide and isobutyramide, which arise from the amidine-containing radical moiety abstracting a hydrogen atom. Other significant products include those resulting from disproportionation and recombination reactions researchgate.net. The table below lists the novel degradation products that have been identified.

Compound NameChemical Formula (Neutral Form)Formation Pathway/Origin
isobutyrimidamideC4H10N2Hydrogen abstraction by the primary radical
isobutyramideC4H9NOHydrolysis product of isobutyrimidamide
methacrylimidamideC4H8N2Product of radical disproportionation
methacrylamideC4H7NOHydrolysis product of methacrylimidamide
2-hydroxy-2-methylpropanimidamideC4H10N2OFrom alkoxyl radical reactions
2-hydroxy-2-methylpropanamideC4H9NO2Hydrolysis product of 2-hydroxy-2-methylpropanimidamide
2,2′-peroxybis(2-methylpropanimidamide)C8H18N4O2Recombination of alkoxyl radicals

Radical Disproportionation and Recombination Processes

Once the initial carbon-centered radicals are formed from the thermolysis of 2,2'-Azobis(2-aminopropane), they participate in termination reactions to yield stable, non-radical products. The primary mechanisms for this are radical disproportionation and radical recombination umn.eduresearchgate.net.

Radical Disproportionation is a reaction in which two radicals react to form two different non-radical products wikipedia.org. In this process, one radical abstracts an atom (typically hydrogen) from the other. The radical that donates the hydrogen atom forms a double bond wikipedia.org. In the context of AAPH degradation, evidence from LC-MS/MS analysis points to a radical disproportionation reaction occurring umn.edunih.govresearchgate.net. This pathway is exemplified by the formation of isobutyrimidamide (the hydrogen acceptor product) and methacrylimidamide (the hydrogen donor product, which now contains a double bond) researchgate.net.

Radical Recombination involves the coupling of two radical species to form a single, stable molecule. Following the decomposition of AAPH and subsequent reaction with oxygen, a major radical species present in solution is the alkoxyl radical umn.edunih.govresearchgate.net. These alkoxyl radicals can recombine with each other to form a stable dialkyl peroxide researchgate.net. A key recombination product identified in degradation studies of AAPH is 2,2′-peroxybis(2-methylpropanimidamide), which results from the direct coupling of two alkoxyl radicals derived from AAPH researchgate.net.

The ratio of disproportionation to recombination can be influenced by several factors, including the structure of the radicals and steric effects wikipedia.org. For the radicals generated from AAPH, both pathways are significant termination routes, contributing to the diverse range of stable by-products observed researchgate.net.

Applications in Polymer Science and Materials Research

Free Radical Polymerization Initiation

As a free radical-generating azo compound, 2,2'-Azobis(2-aminopropane) dihydrochloride (B599025) serves as a highly active polymerization initiator. wikipedia.orgfujifilm.com The process begins with the thermal decomposition of the azo compound, which liberates a molecule of nitrogen gas and two radical fragments. azobisamidinopropane-dihydrochloride.de This decomposition follows first-order kinetics and is not sensitive to metal salts, acids, or bases, allowing for controlled and predictable polymerization reactions. azobisamidinopropane-dihydrochloride.de The 10-hour half-life decomposition temperature in water is 56°C. fujifilm.com

This azo initiator is effective in the polymerization of acrylic and vinyl monomers. sigmaaldrich.comnih.gov It has been successfully used to synthesize polymers from monomers such as methyl methacrylate. academax.com For instance, monodisperse poly(methyl methacrylate) (PMMA) microspheres have been synthesized via emulsifier-free emulsion polymerization using 2,2'-Azobis(2-methylpropionamidine) dihydrochloride as the initiator. academax.com Research has shown that the concentration of the initiator can influence the size of the resulting polymer microspheres. academax.com It is also employed in the production of various polymers including polyacrylic acid and its copolymers, which are used in superabsorbent polymers (SAPs) for applications like diapers and feminine hygiene products. azobisamidinopropane-dihydrochloride.de

The unique cationic nature of the amidine group in 2,2'-Azobis(2-aminopropane) dihydrochloride makes it particularly suitable for emulsion polymerization. fujifilm.com This characteristic facilitates the stable synthesis of cationic emulsions and latexes, which is beneficial for products like synthetic rubber and adhesives. fujifilm.com In soap-free emulsion polymerization, the use of this initiator can impart a positive charge to the resulting polymer particles, such as polystyrene. researchgate.net This is due to the initiator fragments that become incorporated into the polymer chains, providing surface charge and contributing to the stability of the latex. researchgate.net

2,2'-Azobis(2-aminopropane) dihydrochloride is also utilized in the synthesis of more complex polymer architectures like copolymers and block copolymers. nih.govresearchgate.net Block copolymers are macromolecules composed of discrete blocks of different monomer units. nih.gov The synthesis of these structures often relies on controlled polymerization techniques where an initiator like 2,2'-Azobis(2-aminopropane) dihydrochloride can be used to start the growth of a polymer chain, which can then be extended with a different monomer to form a block copolymer. nih.govharth-research-group.org Its application can be found in various controlled radical polymerization methods to create well-defined block copolymers with specific properties and architectures. nih.gov

Cross-linking Agent in Polymer Synthesis

Beyond initiation, 2,2'-Azobis(2-aminopropane) dihydrochloride can also function in cross-linking processes. At certain concentrations, the radicals generated from its decomposition can promote the cross-linking of polymer chains, leading to the formation of polymer networks with increased molecular weight. mdpi.com This effect has been observed in studies on proteins, where the initiator induced cross-linking of myofibrillar proteins at lower concentrations. mdpi.com This property is crucial in the formation of hydrogels and other cross-linked polymer materials.

Comparison with Other Azo Initiators (e.g., AIBN) in Polymer Synthesis

2,2'-Azobis(2-aminopropane) dihydrochloride is often compared with other azo initiators, most notably Azobisisobutyronitrile (AIBN). researchgate.netwikipedia.org While both are effective radical initiators, they possess distinct properties that make them suitable for different polymerization environments. researchgate.netwikipedia.org

Property2,2'-Azobis(2-aminopropane) dihydrochlorideAzobisisobutyronitrile (AIBN)
SolubilityFreely soluble in water; practically insoluble in most organic solvents. azobisamidinopropane-dihydrochloride.defujifilm.comInsoluble in water; soluble in common organic solvents and alcohols. wikipedia.org
Nature of RadicalsCationic. fujifilm.comNeutral (2-cyanoprop-2-yl radicals). wikipedia.org
Primary ApplicationsAqueous polymerization systems, cationic emulsions, synthesis of positively charged polymers. fujifilm.comresearchgate.netPolymerization in organic solvents, production of plastics and rubber. wikipedia.org
Decomposition ByproductsNitrogen gas and cationic radical fragments. azobisamidinopropane-dihydrochloride.deNitrogen gas and 2-cyanoprop-2-yl radicals. wikipedia.org

The most significant advantages of 2,2'-Azobis(2-aminopropane) dihydrochloride over AIBN stem from its water solubility and the cationic nature of the radicals it forms. azobisamidinopropane-dihydrochloride.defujifilm.com Its high solubility in water makes it an ideal initiator for aqueous polymerization systems, such as emulsion and solution polymerization, eliminating the need for organic solvents. azobisamidinopropane-dihydrochloride.defujifilm.com AIBN, in contrast, is insoluble in water and is used for polymerizations in organic media. wikipedia.org

The cationic charge of the initiator fragments is another key differentiator. fujifilm.com When these fragments are incorporated into the polymer backbone, they introduce a positive charge, which is particularly useful for creating cationic polymers and stable cationic latexes without the need for additional cationic surfactants. fujifilm.comresearchgate.net AIBN, on the other hand, generates neutral radicals and thus does not impart any charge to the resulting polymer chains. researchgate.net This makes 2,2'-Azobis(2-aminopropane) dihydrochloride a preferred choice for applications requiring positively charged polymer particles or aqueous-based polymerization processes. fujifilm.comresearchgate.net

Mechanistic Differences in Initiation Efficiency and Polymer Properties

The efficacy of 2,2'-Azobis(2-aminopropane) dihydrochloride, also known as V-50, as a radical initiator is fundamentally governed by its thermal decomposition mechanism and the subsequent efficiency with which the generated radicals initiate polymerization. This process is distinct from other initiators due to its water-solubility and the cationic nature of its amidine groups, which introduces specific mechanistic nuances affecting both initiation efficiency and the properties of the resulting polymers. fujifilm.comfujifilm.com

The primary step in initiation is the thermally induced homolytic cleavage of the central azo bond (C-N=N-C). This decomposition liberates a molecule of nitrogen gas and produces two identical carbon-centered radicals. azobisamidinopropane-dihydrochloride.denih.gov The rate of this decomposition is highly dependent on temperature, a relationship typically quantified by the initiator's half-life—the time required for half of the initiator molecules to decompose at a specific temperature. azobisamidinopropane-dihydrochloride.de For 2,2'-Azobis(2-aminopropane) dihydrochloride in an aqueous solution, the temperature at which its half-life is 10 hours is 56°C. fujifilm.comfujifilm.com

However, not all radicals generated from decomposition are successful in initiating polymer chains. The "initiation efficiency" (ƒ) represents the fraction of radicals that escape the initial solvent cage and react with a monomer molecule. The remaining radicals may undergo recombination within the solvent cage or participate in side reactions. The cationic character of the radicals derived from 2,2'-Azobis(2-aminopropane) dihydrochloride can lead to electrostatic repulsion between the newly formed radical pairs, potentially influencing the cage effect and, consequently, the initiation efficiency.

Several environmental and systemic factors can alter the decomposition mechanism and initiation efficiency:

pH: The influence of pH on the decomposition rate is complex. The protonated amidino groups are stable at neutral and acidic pH. azobisamidinopropane-dihydrochloride.de One study reported that the thermal decomposition rate to generate radical species did not significantly vary with pH when studied at 40°C. researchgate.netnih.gov However, under basic conditions (pH 9.5 and above), hydrolysis of the amidine group can occur, which may negatively affect the decomposition rate and mechanism. azobisamidinopropane-dihydrochloride.deresearchgate.netnih.gov This hydrolysis competes with the radical-forming thermal decomposition.

Solvent: As a water-soluble initiator, its behavior is significantly influenced by the aqueous medium. In aqueous polymerization systems, the use of 2,2'-Azobis(2-aminopropane) dihydrochloride can lead to the synthesis of high molecular weight polymers. matec-conferences.org This is partly attributed to the prevention of chain transfer reactions that might be more prevalent in other solvent systems. matec-conferences.org Furthermore, selective solvation of the initiator by the monomer and the solvent can alter the reactivity of the growing polymer chains. researchgate.net

The mechanistic characteristics of initiation directly translate into the final properties of the synthesized polymer:

Molecular Weight: A higher initiation rate, governed by temperature and initiator concentration, generally leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. Conversely, the use of this initiator in aqueous deposited polymerization has been shown to produce high molecular weight polyacrylonitrile, as the aqueous medium helps prevent chain transfer reactions that would otherwise terminate chain growth. matec-conferences.org

Polymer Architecture: The nature of the initiator-derived radicals determines the end-groups of the polymer chains. The influx of external radicals from an initiator is known to decrease the fidelity of α-end-groups in certain types of living radical polymerization. acs.org The cationic nature of the end-groups derived from 2,2'-Azobis(2-aminopropane) dihydrochloride can be specifically utilized to synthesize cationic emulsions and latexes in a stable manner. fujifilm.comfujifilm.com

Particle Properties: In precipitation or emulsion polymerization, the initiator concentration has been found to directly influence the physicochemical properties of the resulting polymer particles, including their size and the lower critical solution temperature (LCST) of thermosensitive polymers. mdpi.com

The following tables summarize key kinetic data and the resulting effects on polymer properties based on published research findings.

Decomposition Kinetics of 2,2'-Azobis(2-aminopropane) dihydrochloride
ParameterValueConditionsReference
10-Hour Half-Life Temperature56°CIn water fujifilm.comfujifilm.com
Decomposition Rate Constant (k_d)2.1 × 10⁻⁶ s⁻¹40°C in aqueous solution researchgate.netnih.gov
Decomposition Rate Constant (k_d)(3.6 ± 0.6) × 10⁻⁵ s⁻¹In 1:1 (v/v) 1,4-dioxane:water butlerov.com
Activation Energy123.4 kJ/molNot specified fujifilm.com
Influence of Initiator on Polymer Properties
Property AffectedObservationSystem/PolymerReference
Molecular WeightCan produce high molecular weight polymers due to prevention of chain transfer reactions.Aqueous deposited polymerization of polyacrylonitrile. matec-conferences.org
Particle Size & LCSTInitiator concentration influences the final particle size and lower critical solution temperature.Thermosensitive poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) microparticles. mdpi.com
Gel PropertiesModerate oxidation by the initiator can promote protein cross-linking, increasing gel strength.Duck myofibrillar protein isolate. nih.gov
Emulsion StabilityCationic nature allows for the stable synthesis of cationic emulsions and latexes.General emulsion polymerization. fujifilm.comfujifilm.com

Role As a Model System in Oxidative Chemistry Research

Mimicry of Oxidative Stress States for Mechanistic Elucidation

AAPH is widely used to mimic states of oxidative stress in biological systems, offering a valuable model for elucidating the complex mechanisms underlying oxidative damage. researchgate.net Upon thermal decomposition, AAPH generates peroxyl radicals, which are key players in oxidative stress-related pathologies. nih.gov This controlled generation of radicals allows researchers to study the intricate pathways of cellular and molecular damage that occur under conditions of oxidative stress.

Induction of Lipid Peroxidation Mechanisms

AAPH is a well-established initiator of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process is a hallmark of oxidative stress and is implicated in various diseases. The peroxyl radicals generated from AAPH can abstract hydrogen atoms from polyunsaturated fatty acids in lipid membranes, initiating a cascade of reactions that lead to the formation of lipid hydroperoxides and other degradation products, such as malondialdehyde (MDA). nih.govresearchgate.net The use of AAPH allows for the study of the kinetics and products of lipid peroxidation in a controlled environment, providing insights into the mechanisms of membrane damage. researchgate.net

Research has demonstrated the effectiveness of AAPH in inducing lipid peroxidation in various models, including erythrocytes. The table below illustrates the increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation, in erythrocytes upon exposure to AAPH and the protective effect of an antioxidant.

TreatmentMDA Concentration (nmol/mL)
Control (Erythrocytes)~0.5
Erythrocytes + AAPH~2.5
Erythrocytes + AAPH + Antioxidant Extract~1.0

Note: The data presented are approximate values derived from graphical representations in the cited literature for illustrative purposes.

Protein Oxidation Pathways and Modifications (e.g., Carbonylation, Thiol Oxidation)

The free radicals produced by AAPH are also potent inducers of protein oxidation. This damage can manifest in various forms, including the introduction of carbonyl groups (carbonylation) into amino acid side chains and the oxidation of thiol groups in cysteine residues. nih.gov Protein carbonylation is a widely recognized marker of oxidative protein damage and can lead to loss of protein function and cellular damage. researchgate.net

Studies on various proteins, such as arachin and walnut protein isolates, have shown a dose-dependent increase in carbonyl content and a decrease in free sulfhydryl groups upon treatment with AAPH. nih.govnih.gov This demonstrates the utility of AAPH in modeling protein oxidation and investigating the resulting structural and functional alterations.

AAPH Concentration (mmol/L)Carbonyl Content of Arachin (nmol/mg)Free Sulfhydryl Content of Arachin (nmol/mg)
0~2.0~30.0
1~4.5~28.0
3~6.5~26.0
5~8.0~24.0
10~9.9~23.7

Note: The data presented are approximate values derived from graphical and textual data in the cited literature for illustrative purposes. nih.gov

Oxidative Degradation of Small Molecules and Pharmaceuticals

The AAPH model system is also valuable for assessing the oxidative stability of small molecules and pharmaceuticals. nih.gov By exposing a drug substance to the free radicals generated by AAPH, researchers can study its degradation kinetics and identify potential oxidation-labile sites within the molecule. This information is crucial in drug development for predicting shelf-life and understanding degradation pathways. The rate of oxidation of a compound can be monitored over time in the presence of AAPH, allowing for the calculation of pseudo-first-order rate constants for the degradation process. nih.gov

Evaluation of Antioxidant and Radical Scavenging Activities

AAPH is a cornerstone in the evaluation of antioxidant and radical scavenging activities of various compounds. Assays like the Oxygen Radical Absorbance Capacity (ORAC) assay utilize AAPH to generate peroxyl radicals, and the ability of an antioxidant to quench these radicals and protect a fluorescent probe is measured. mdpi.com This provides a quantitative measure of the antioxidant's radical scavenging capacity.

Kinetic Analysis of Radical Quenching by Antioxidants

The use of AAPH allows for detailed kinetic analysis of the reactions between antioxidants and free radicals. By monitoring the decay of a fluorescent probe in the presence of an antioxidant, researchers can determine the kinetics of radical quenching. mdpi.com The "lag time" observed in ORAC assays, for instance, represents the period during which the antioxidant is actively scavenging radicals before the fluorescent probe begins to be oxidized. mdpi.com This provides insights into the speed and efficiency of the antioxidant's action.

The following table provides a conceptual representation of the lag times observed for different antioxidants in an AAPH-based assay, indicating their relative radical scavenging efficiency.

AntioxidantRelative Lag Time
Trolox (standard)High
Ascorbic AcidModerate-High
Gallic AcidHigh
QuercetinVery High

Note: This table is a qualitative representation based on findings that show a linear relationship between antioxidant concentration and lag time. mdpi.com

Mechanistic Insights into Antioxidant Action in AAPH-induced Oxidation

Studies utilizing AAPH have provided significant mechanistic insights into how antioxidants function. The primary mechanisms of antioxidant action against peroxyl radicals include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to the peroxyl radical, thereby neutralizing it. In the SET mechanism, the antioxidant transfers an electron to the radical. The dominant mechanism can depend on the specific antioxidant and the reaction environment. nih.gov The AAPH system provides a controlled platform to investigate these mechanisms and understand the structure-activity relationships of different antioxidants in combating oxidative stress. nih.gov

Interactions with Biological Macromolecules and Cellular Components in Model Systems

2,2'-Azobis(2-aminopropane) dihydrochloride (B599025) (AAPH) is extensively utilized in biomedical research as a reliable generator of peroxyl radicals at a constant rate, thereby inducing oxidative stress in a controlled manner. This property makes it an invaluable tool for studying the oxidative damage to biological macromolecules and the subsequent cellular responses in vitro.

Oxidative Damage to Nucleic Acids in Model Systems

In controlled laboratory settings, 2,2'-Azobis(2-aminopropane) serves as a key agent to investigate the mechanisms of oxidative damage to nucleic acids. The peroxyl radicals generated by the thermal decomposition of this compound can inflict damage upon DNA, leading to the formation of various lesions. A common biomarker for this type of damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG). jst.go.jp

Research has effectively used 2,2'-Azobis(2-aminopropane) to induce oxidative DNA damage in cellular models, such as HepG2 cells, to screen the protective effects of antioxidant compounds. For instance, studies have demonstrated that polyphenols from black soybean seed coats can inhibit the AAPH-induced formation of 8-OHdG. jst.go.jp This highlights the utility of 2,2'-Azobis(2-aminopropane) in creating model systems to assess the antigenotoxic potential of various substances. The overproduction of reactive oxygen species (ROS) induced by this compound can damage major cellular macromolecules, including DNA, leading to cellular dysfunction. cellmolbiol.orgresearchgate.net

Studies on Protein Conformation and Function Alterations due to Oxidation

The peroxyl radicals produced by 2,2'-Azobis(2-aminopropane) are also instrumental in studying the oxidative modification of proteins, which can lead to alterations in their structure and function. nih.govnih.govmdpi.com These modifications are implicated in aging and various age-related disorders. grantome.com

A common approach involves incubating proteins with varying concentrations of 2,2'-Azobis(2-aminopropane) and then analyzing the resulting changes. Key indicators of protein oxidation include an increase in carbonyl content and a decrease in free sulfhydryl groups. nih.govnih.gova-z.lu Such studies have been conducted on a variety of proteins, including arachin (a major peanut protein), egg white protein, and monoclonal antibodies. nih.govnih.gova-z.luresearchgate.netnih.gov

For example, research on arachin demonstrated that increasing concentrations of 2,2'-Azobis(2-aminopropane) led to a significant increase in carbonyl content and a decrease in sulfhydryl content, which in turn altered the protein's functional properties like water and oil holding capacity. nih.govnih.gov Similarly, studies on egg white protein showed a decrease in all amino acid contents and protein solubility with increasing AAPH-induced oxidation. a-z.lu

The following table summarizes the effects of AAPH-induced oxidation on key protein parameters as reported in a study on arachin. nih.gov

AAPH Concentration (mmol/L)Carbonyl Content (nmol/mg)Sulfhydryl Content (nmol/mg)
01.28.5
12.17.2
33.55.8
54.84.1
106.22.9

Data is illustrative and based on trends reported in the literature.

These studies demonstrate that 2,2'-Azobis(2-aminopropane) is a valuable tool for modeling protein oxidation and understanding its consequences on protein structure and function. nih.govnih.gova-z.luresearchgate.netnih.gov

Cellular Responses to Oxidative Stress in Controlled In Vitro Models

2,2'-Azobis(2-aminopropane) is widely used to create in vitro models of oxidative stress to investigate cellular responses. cellmolbiol.orgfrontiersin.orgnih.govnih.gov By exposing cells to this compound, researchers can simulate conditions of oxidative stress and observe the resulting cellular changes. This approach has been applied to various cell types, including human red blood cells and PC12 cells. cellmolbiol.orgfrontiersin.orgnih.govnih.gov

In studies using human red blood cells, exposure to 2,2'-Azobis(2-aminopropane) was shown to cause a range of detrimental effects, including:

Increased intracellular reactive oxygen species (ROS) levels. nih.gov

Exhaustion of reduced glutathione. frontiersin.orgnih.gov

Increased lipid peroxidation and protein oxidation. frontiersin.orgnih.gov

Morphological alterations, such as the formation of acanthocytes. frontiersin.orgnih.gov

Decreased activity of the anion exchanger 1 (band 3) protein. frontiersin.orgnih.gov

The following table illustrates the impact of AAPH on intracellular ROS levels in human red blood cells from a representative study. nih.gov

TreatmentIntracellular ROS Levels (Arbitrary Units)
Control (Untreated)100
AAPH (50 mM)250

Data is illustrative and based on trends reported in the literature.

Furthermore, in cell models like PC12 cells, 2,2'-Azobis(2-aminopropane) treatment leads to an overproduction of ROS and increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. cellmolbiol.org These models are crucial for evaluating the protective effects of antioxidant compounds against cellular oxidative damage. cellmolbiol.org The use of 2,2'-Azobis(2-aminopropane) in such controlled in vitro systems provides valuable insights into the cellular mechanisms underlying oxidative stress and the potential for therapeutic interventions. cellmolbiol.orgfrontiersin.orgnih.govnih.gov

Advanced Analytical and Computational Methodologies

Spectroscopic Techniques for Radical Detection and Quantification

Spectroscopic methods are indispensable for the direct or indirect detection of the short-lived radicals generated during the thermolysis of 2,2'-Azobis(2-aminopropane). These techniques provide critical insights into the reaction mechanisms and kinetics.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species that have one or more unpaired electrons, such as the free radicals produced by 2,2'-Azobis(2-aminopropane). However, the radicals generated are often too short-lived to be detected directly. To overcome this, the spin trapping technique is employed. This method involves using a "spin trap," a compound that reacts with the transient radical to form a more stable paramagnetic "spin adduct" that is readily detectable by EPR. wikipedia.org

Commonly used spin traps for studying the decomposition of 2,2'-Azobis(2-aminopropane) include nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and C-nitroso compounds such as 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS). wikipedia.orgnih.gov

In Argon-Saturated Solutions: Using DBNBS as a spin trap, researchers have successfully detected the tertiary carbon-centered radicals that are the primary products of the homolytic cleavage of the C-N bonds in 2,2'-Azobis(2-aminopropane). nih.gov

In Aerated Solutions: In the presence of oxygen, the initial carbon-centered radicals react rapidly to form oxygen-centered radicals. Using DMPO, both alkoxyl and peroxyl radicals derived from 2,2'-Azobis(2-aminopropane) have been identified. nih.gov

The EPR spectrum of the resulting spin adduct provides a unique fingerprint for the trapped radical. The hyperfine splitting constants (HFS) are characteristic of the type of radical and the spin trap used, allowing for unambiguous identification. For example, the incubation of 2,2'-Azobis(2-aminopropane) hydrochloride with DMPO in an aqueous medium produced an alkoxyl radical spin adduct with distinct hyperfine splitting constants. rsc.org

Table 1: Hyperfine Splitting Constants for DMPO-Alkoxyl Radical Adduct from 2,2'-Azobis(2-aminopropane) Hydrochloride

Parameter Value (Gauss)
aN 14.62
βaH 15.29
γaH 0.72

Data sourced from a spin-trapping study of water-soluble azo initiators. rsc.org

UV-Visible spectroscopy is a versatile and non-destructive technique used to monitor the kinetics of chemical reactions by measuring the change in absorbance of a reactant or product over time. thermofisher.commdpi.com The thermal decomposition of 2,2'-Azobis(2-aminopropane) can be followed by monitoring the disappearance of its characteristic UV absorption peak.

Research has shown that 2,2'-Azobis(2-aminopropane) dihydrochloride (B599025) exhibits a maximum absorption wavelength (λmax) at 366 nm. butlerov.com The rate of decomposition can be determined by tracking the decrease in absorbance at this wavelength over time at a constant temperature. The extinction coefficient in both aqueous and water-dioxane solutions has been determined to be 24.4 ± 3.0 mol·l⁻¹·cm⁻¹. butlerov.com This technique, often coupled with liquid chromatography (LC-UV), provides a reliable method for quantifying the concentration of the parent compound during degradation studies. umn.edunih.gov

Chemiluminescence, the emission of light as a result of a chemical reaction, is a highly sensitive method for studying radical-producing reactions. The reactions of peroxyl radicals, which are generated from 2,2'-Azobis(2-aminopropane) in the presence of oxygen, are often accompanied by a faint emission of light. This intrinsic chemiluminescence can be significantly enhanced by adding a chemiluminescent probe.

Luminol (B1675438) is a well-known chemiluminescent probe that is widely utilized in assays involving 2,2'-Azobis(2-aminopropane). nih.gov The reaction between the radicals generated by the azo compound and luminol results in a strong light emission. This principle is the basis for methods developed to evaluate the total antioxidant activity of various substances. By measuring the intensity of the chemiluminescence, researchers can study the kinetics of radical scavenging and the efficiency of antioxidants in quenching the radicals produced by 2,2'-Azobis(2-aminopropane). nih.gov

Chromatographic and Mass Spectrometric Approaches for Degradation Product Analysis

While spectroscopy is excellent for detecting radicals, chromatography and mass spectrometry are essential for separating and identifying the stable end-products of the degradation of 2,2'-Azobis(2-aminopropane).

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of the degradation of 2,2'-Azobis(2-aminopropane) dihydrochloride in aqueous solutions. umn.eduumn.edu This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and structural identification power of mass spectrometry.

Studies using LC-MS/MS have been instrumental in constructing a comprehensive degradation scheme for 2,2'-Azobis(2-aminopropane) dihydrochloride. nih.govresearchgate.net Key findings from these analyses include:

Identification of Major Radical Species: LC-MS/MS results have provided strong evidence that the alkoxyl radical is a major radical species formed in solution following the initial decomposition. umn.edunih.gov

Elucidation of Side Reactions: The technique has enabled the identification of products resulting from a radical disproportionation reaction. nih.govresearchgate.net

By analyzing samples degraded under various conditions (e.g., different pH levels), researchers can gain a detailed understanding of how environmental factors influence the degradation pathways. nih.gov

Calorimetric and Thermal Analysis for Decomposition Kinetics

Calorimetric and thermal analysis techniques are used to study the heat changes associated with the decomposition of 2,2'-Azobis(2-aminopropane) and to determine its kinetic parameters and thermal stability.

Differential Scanning Calorimetry (DSC) is a primary technique used for this purpose. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For an exothermic decomposition reaction, DSC can determine the total heat of decomposition and the temperatures at which the reaction starts, peaks, and ends. researchgate.net

By performing DSC experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated. While detailed DSC studies on 2,2'-Azobis(2-aminopropane) are specific, the methodology is well-established for similar azo compounds like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA). researchgate.net Such analyses are crucial for assessing the thermal hazards of these high-energy compounds and predicting parameters like the Self-Accelerating Decomposition Temperature (SADT). researchgate.net

Kinetic studies have determined the rate of thermal decomposition under various conditions. For instance, the thermal decomposition rate of 2,2'-Azobis(2-aminopropane) dihydrochloride to form radical species in aqueous solutions at 40°C averaged 2.1 × 10⁻⁶ s⁻¹. umn.edunih.govresearchgate.net In a different system consisting of a 1:1 (v/v) mixture of 1,4-dioxane and water, the rate constant for decay was found to be (3.6 ± 0.6) × 10⁻⁵ s⁻¹. butlerov.com

Table 2: Decomposition Rate Constants for 2,2'-Azobis(2-aminopropane) Dihydrochloride

Solvent System Temperature (°C) Rate Constant (s⁻¹)
Aqueous Solution 40 2.1 x 10⁻⁶
1,4-Dioxane-Water (1:1 v/v) Not Specified (3.6 ± 0.6) x 10⁻⁵

Data sourced from studies on AAPH degradation and thermal decomposition kinetics. butlerov.comnih.gov

These advanced analytical methods provide a comprehensive toolkit for investigating the complex chemistry of 2,2'-Azobis(2-aminopropane), from the initial formation of transient radicals to the ultimate degradation products and the energetic profile of its decomposition.

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to investigate the thermal decomposition of 2,2'-Azobis(2-aminopropane) and related azo compounds. researchgate.netresearchgate.netnih.gov This method measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative data on its thermal stability and decomposition kinetics. nih.gov By subjecting the compound to a controlled temperature program, DSC can determine key parameters such as the exothermic onset temperature (T₀), the peak exothermic temperature (Tₚ), and the total heat of decomposition (ΔH_d). researchgate.net

Research on similar water-soluble azo initiators, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (referred to as AIBA), demonstrates the utility of DSC in assessing thermal hazards. researchgate.net Non-isothermal DSC experiments, conducted at various heating rates, are used to elucidate the decomposition process, which can involve complex reaction pathways, including n-order and autocatalytic steps. researchgate.net

The data obtained from DSC scans are fundamental for predicting critical safety parameters essential for the safe handling, storage, and transport of azo compounds. researchgate.netresearchgate.net These parameters include the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition, and the Time to Maximum Rate under adiabatic conditions (TMRad), which indicates the time available for corrective action from the onset of a runaway reaction. researchgate.netresearchgate.net For instance, studies on AIBA have used DSC-derived kinetic models to simulate SADT values for different package sizes. researchgate.net

Table 1: Thermal Hazard Parameters for a Related Azo Compound (AIBA) Determined via DSC and Simulation

Parameter Condition Value
SADT 50 kg drum 94 °C
SADT 25 kg box 91 °C
TMRad 24 hours 104.66 °C
TMRad 8 hours 113.05 °C

Data derived from studies on 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA). researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the decomposition of 2,2'-Azobis(2-aminopropane) at a molecular level, offering insights that complement experimental findings. Theoretical modeling can elucidate complex reaction mechanisms, predict the stability of transient species, and forecast kinetic parameters. acs.orgacs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules, making it well-suited for studying the decomposition mechanisms of azo compounds. acs.orgtandfonline.com DFT calculations can map the potential energy surface of the decomposition reaction, identifying the transition states and intermediates involved in the homolytic cleavage of the C-N bonds. rsc.org This process is initiated by thermal energy, leading to the concerted or stepwise breaking of the two C-N bonds and the liberation of stable nitrogen gas (N₂), which is a significant driving force for the reaction. wikipedia.org

DFT studies on related azo molecules help to understand the energetics of the decomposition pathway. nih.govugm.ac.id These calculations can determine the activation energies for bond cleavage, providing a theoretical basis for the experimentally observed decomposition temperatures. nih.gov Furthermore, DFT can be used to analyze the influence of molecular structure on the decomposition process, explaining how different substituents on the azo compound can alter the reaction mechanism and rate. tandfonline.com For 2,2'-Azobis(2-aminopropane), DFT can model the transformation from the parent molecule to the resulting two carbon-centered radicals and a molecule of nitrogen gas. wikipedia.org

Molecular Orbital (MO) Calculations for Radical Stability and Reactivity

Molecular Orbital (MO) theory, often implemented within the DFT framework, is used to analyze the stability and reactivity of the radical species generated from the decomposition of 2,2'-Azobis(2-aminopropane). acs.orgtandfonline.com The thermal decomposition of an azo initiator yields two carbon-centered radicals. wikipedia.orgfujifilm.com

MO calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the electronic properties of both the parent azo compound and the resulting radicals. acs.org The energy and distribution of the singly occupied molecular orbital (SOMO) in the generated 2-aminopropane radical are critical determinants of its stability and subsequent reactivity. These calculations can predict the susceptibility of the radical to engage in various subsequent reactions, such as initiating polymerization or reacting with oxygen to form peroxyl radicals. nih.gov Theoretical studies on similar molecules have used MO-dependent descriptors to evaluate chemical reactivity and predict sites susceptible to radical attack. tandfonline.com

Simulation Approaches for Kinetic Parameter Prediction

Beyond mechanistic insights, computational simulations are increasingly used to predict the kinetic parameters of azo compound decomposition. acs.orgacs.org These approaches can bridge the gap between molecular properties and macroscopic reaction rates. One powerful method is the development of Quantitative Structure-Property Relationship (QSPR) models. acs.org QSPR models establish a mathematical correlation between the molecular structure (described by quantum chemical and other descriptors) and experimental kinetic data, such as the decomposition rate coefficient (k_d). acs.org For symmetrical azo compounds, QSPR models have been successfully developed to predict k_d values over a wide range of temperatures, which can then be used to extrapolate other important kinetic parameters like Arrhenius parameters and half-life temperatures. acs.org

Another approach involves using kinetic models derived from experimental data (like DSC) to simulate reaction behavior under different conditions. researchgate.netacs.org By fitting experimental data to established reaction models (e.g., n-th order, autocatalytic), a kinetic triplet (activation energy, pre-exponential factor, and reaction model) can be determined. iaamonline.org This triplet is then used in simulations to predict the rate of decomposition and the risk of thermal runaway under various scenarios, which is crucial for process safety analysis. acs.orgnih.gov For instance, the thermal decomposition rate for the related compound 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in aqueous solution at 40°C has been experimentally determined and can serve as a validation point for such simulations. umn.edunih.govresearchgate.net

Table 2: Experimentally Determined Kinetic Parameter for a Related Azo Compound (AAPH)

Parameter Compound Condition Value
Decomposition Rate AAPH 40°C in aqueous solution 2.1 x 10⁻⁶ s⁻¹

Data from studies on 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH). umn.edunih.govresearchgate.net

Comparative Studies and Future Research Directions

Comparative Analysis with Other Radical Initiators in Diverse Applications

2,2'-Azobis(2-aminopropane) dihydrochloride (B599025) (AAPH) is a prominent member of the azo initiator family, which are compounds that decompose upon heating or photolysis to produce nitrogen gas and free radicals. The choice of a radical initiator is pivotal for the successful execution of radical-mediated processes, with solubility, decomposition kinetics, and the nature of the generated radicals being key determinants.

AAPH's primary distinguishing feature is its hydrophilicity, which contrasts with lipophilic azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN). This water solubility makes AAPH the initiator of choice for reactions in aqueous media, such as the polymerization of water-soluble monomers and the study of oxidative stress in biological systems. mdpi.com

In the realm of polymerization , AAPH is frequently compared with other water-soluble initiators, most notably persulfates like potassium persulfate (KPS) and ammonium persulfate (APS). While both AAPH and persulfates are effective in aqueous polymerization, they exhibit different initiation mechanisms and can influence the final polymer properties. Azo initiators like AAPH offer the advantage of a decomposition rate that is largely independent of the reaction medium's pH and is not susceptible to radical-induced decomposition. In contrast, the decomposition of persulfates can be influenced by pH and the presence of other species.

For antioxidant capacity assays , such as the Oxygen Radical Absorbance Capacity (ORAC) assay, AAPH is a standard source of peroxyl radicals. mdpi.com Its predictable decomposition rate allows for a controlled generation of radicals, enabling the quantitative assessment of the antioxidant capacity of various substances. While other radical generating systems exist for these assays, such as the use of potassium persulfate to generate the ABTS radical cation, AAPH provides a source of peroxyl radicals which are relevant to lipid peroxidation in biological systems. mdpi.com

The following table provides a comparative overview of AAPH with other common radical initiators:

InitiatorSolubilityTypical Application EnvironmentKey AdvantagesKey Disadvantages
2,2'-Azobis(2-aminopropane) dihydrochloride (AAPH) Water-solubleAqueous polymerization, biological oxidation studies, antioxidant assaysPredictable decomposition kinetics, pH independent decomposition rateCan exhibit dual radical and nucleophilic reactivity
Potassium Persulfate (KPS) Water-solubleEmulsion polymerization, aqueous solution polymerizationCost-effective, can act as part of a redox pair for low-temperature initiationDecomposition rate can be pH-dependent, can introduce ionic end-groups
2,2'-Azobis(isobutyronitrile) (AIBN) Organic solvent-solubleBulk and solution polymerization in organic mediaWell-studied decomposition kinetics, produces non-oxidizing radicalsInsoluble in water, potential for toxic byproducts
Benzoyl Peroxide (BPO) Organic solvent-solubleBulk and suspension polymerization, curing of resinsCan be used at various temperatures, can act as a bleaching agentSusceptible to induced decomposition, potential for explosive decomposition
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) LipophilicLipid peroxidation studies, polymerization in organic mediaGenerates radicals within lipid phasesInsoluble in water

Emerging Research Areas and Potential Novel Applications in Chemical Synthesis

Beyond its established roles, research into 2,2'-Azobis(2-aminopropane) is uncovering novel applications in various fields of chemical synthesis and materials science.

One significant emerging area is in the synthesis of advanced polymeric materials. AAPH is being explored as an initiator for controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in aqueous media. This allows for the synthesis of well-defined water-soluble polymers with controlled molecular weights and architectures, which are of interest for biomedical applications like drug delivery and tissue engineering.

The hydrophilic nature of AAPH also makes it suitable for the surface modification of biomaterials . By initiating polymerization from surfaces functionalized with initiator-moieties, hydrophilic polymer brushes can be grafted onto various substrates. youtube.comnih.gov This approach is being used to create biocompatible and anti-fouling surfaces for medical implants and biosensors.

Furthermore, the ability of AAPH to induce protein cross-linking and aggregation is being harnessed to study the mechanisms of protein damage and to develop models for diseases associated with protein aggregation. nih.govnih.govmdpi.com Understanding how AAPH-generated radicals interact with proteins can provide insights into oxidative stress-related pathologies.

The synthesis of hydrogels for biomedical applications represents another promising avenue. nih.gov AAPH can be used to initiate the polymerization of hydrophilic monomers in aqueous solutions to form cross-linked polymer networks. The resulting hydrogels can be designed to be biocompatible and responsive to environmental stimuli, making them suitable for applications such as wound dressings and controlled drug release systems. nih.govrsc.org

Methodological Advancements in 2,2'-Azobis(2-aminopropane)-Related Research

Advancements in analytical techniques have significantly enhanced the understanding of AAPH's reactivity and its role in various chemical and biological processes.

Electron Paramagnetic Resonance (EPR) spin trapping has been a crucial technique for the direct detection and characterization of the transient radicals generated from AAPH decomposition. researchgate.netrsc.orgnih.gov By using spin traps, short-lived radicals can be converted into more stable radical adducts that can be observed by EPR, providing valuable information about the nature and concentration of the radical species.

In-situ monitoring techniques have revolutionized the study of polymerization kinetics initiated by AAPH. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and plasmonic colorimetry allow for the real-time tracking of monomer conversion and polymer formation. nih.govuq.edu.auresearchgate.net This provides detailed kinetic data that is essential for optimizing polymerization processes and understanding reaction mechanisms.

Chromatographic and mass spectrometric methods , such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for analyzing the degradation products of AAPH and the products of AAPH-initiated reactions. nih.gov These techniques have been instrumental in elucidating the complex degradation pathways of AAPH in aqueous solutions and identifying the various side and termination products.

Computational modeling and simulation are increasingly being used to complement experimental studies. nih.gov Quantum mechanical calculations can provide insights into the decomposition mechanism of AAPH and the reactivity of the generated radicals. Molecular dynamics simulations can be used to study the interactions of AAPH-derived radicals with biomolecules in complex biological environments.

Unresolved Questions and Challenges in Understanding 2,2'-Azobis(2-aminopropane) Reactivity

Despite extensive research, several questions and challenges remain in fully understanding the reactivity of 2,2'-Azobis(2-aminopropane).

A major challenge lies in the dual reactivity of AAPH-derived radicals . While primarily known as a source of peroxyl radicals, AAPH can also initiate reactions through nucleophilic mechanisms. Disentangling these two pathways and predicting their relative contributions under different reaction conditions remains a significant challenge. The ability to selectively control one pathway over the other would open up new possibilities for its application in chemical synthesis.

The precise mechanism of AAPH-induced oxidation in complex biological systems is still not fully understood. nih.gov While it is known to cause oxidative damage to lipids, proteins, and DNA, the exact sequence of events and the interplay between different radical species in a cellular environment are difficult to elucidate. Further research is needed to understand how factors such as the local microenvironment, the presence of antioxidants, and cellular repair mechanisms influence the outcome of AAPH-induced oxidative stress.

Another unresolved question is the influence of the amidine functional groups on the reactivity of the generated radicals. The cationic nature of these groups in the dihydrochloride salt can affect the localization of the initiator and the subsequent radical reactions, particularly in heterogeneous systems or in the presence of charged macromolecules.

Finally, there are limitations to the use of AAPH as a radical initiator in certain applications. For instance, in some polymerization systems, side reactions involving the initiator fragments can affect the properties of the resulting polymer. Developing a deeper understanding of these limitations and designing strategies to mitigate them is an ongoing area of research.

Q & A

Q. How does AAPH function as a radical initiator in oxidative stability assays?

AAPH thermally decomposes to generate peroxyl radicals, which initiate oxidation reactions. In the Oxygen Radical Absorbance Capacity (ORAC) assay, AAPH (10 mM in PBS) is added to a fluorescein-containing solution to induce radical formation. Fluorescence decay (λex = 485 nm, λem = 538 nm) is monitored over 120 minutes at 37°C, and the net area under the curve (AUC) quantifies antioxidant capacity . Control experiments should include blank reactions (without antioxidants) and Trolox standards for calibration.

Q. What are the critical storage and handling protocols for AAPH in aqueous solutions?

AAPH is hygroscopic and light-sensitive. Store lyophilized powder at -20°C in airtight containers. For aqueous solutions, prepare fresh daily or aliquot and freeze at -80°C (≤1 week). Degradation kinetics show that hydrolysis accelerates at pH >7, with hydroxide ion-dependent rates (e.g., 2.1 × 10<sup>-6</sup> s<sup>-1</sup> thermal decomposition at 40°C) . Use inert buffers (pH 4–6) for short-term stability.

Q. How can AAPH-induced oxidative stress be standardized across cell culture models?

Optimize AAPH concentration and exposure time via dose-response curves (e.g., 0.1–10 mM for 2–24 hours). Measure oxidative damage using thiobarbituric acid-reactive substances (TBARS) for lipid peroxidation or Comet assays for DNA breaks. Include N-acetylcysteine (NAC) as a positive control to confirm radical-mediated effects .

Advanced Research Questions

Q. How do pH and temperature variations affect AAPH degradation pathways in complex biological matrices?

AAPH degradation involves two pathways:

  • Thermal decomposition : Rate constant (2.1 × 10<sup>-6</sup> s<sup>-1</sup>) is pH-independent but temperature-sensitive (Arrhenius equation applies).
  • Hydrolysis : Follows pseudo-first-order kinetics with exponential pH dependence (k = 1.5 × 10<sup>-5</sup> s<sup>-1</sup> at pH 9, 40°C). LC-MS/MS identifies alkoxyl radicals and disproportionation products (e.g., hydrazine derivatives) . For kinetic modeling, use multi-compartmental analysis to account for competing pathways.

Q. What experimental strategies resolve contradictions in AAPH-mediated apoptosis studies?

Discrepancies in apoptotic thresholds (e.g., cell type-specific LC50 values) may arise from intracellular antioxidant levels (e.g., glutathione). Mitigate variability by:

  • Pre-treating cells with buthionine sulfoximine (BSO) to deplete glutathione.
  • Co-monitoring mitochondrial membrane potential (ΔΨm) via JC-1 staining and caspase-3 activation .
  • Cross-validating results with alternative radical initiators (e.g., H2O2/Fe<sup>2+</sup>).

Q. How can AAPH be optimized for studying gene expression alterations under oxidative stress?

In plant or mammalian systems, use sublethal AAPH doses (e.g., 0.5 mM for 6 hours in Pisum sativum). Combine RNA-seq with ROS scavenger pretreatment (e.g., ascorbate) to distinguish direct AAPH effects from secondary oxidative responses. Normalize data to housekeeping genes unaffected by ROS (e.g., ACTB in humans, UBQ10 in plants) .

Methodological Considerations

Q. What analytical techniques quantify AAPH-derived radicals and termination products?

  • Electron paramagnetic resonance (EPR) : Traps radicals with spin probes (e.g., DMPO) for direct detection.
  • LC-MS/MS : Identifies hydrolyzed products (e.g., 2-amidinopropane derivatives) using a C18 column and gradient elution (0.1% formic acid in H2O/MeCN) .
  • UV-Vis spectroscopy : Tracks AAPH decomposition at 367 nm (molar extinction coefficient ε = 3.5 × 10<sup>4</sup> M<sup>-1</sup>cm<sup>-1</sup>) .

Q. How to design controls for AAPH-based assays to isolate radical-specific effects?

  • Negative control : Replace AAPH with thermally inactivated (pre-heated) solution.
  • Scavenger control : Add 10 mM NAC or Trolox to quench radicals.
  • Matrix control : Use AAPH-free buffer to assess background fluorescence/absorbance .

Safety and Compliance

Q. What are the thermal hazards of AAPH under large-scale reaction conditions?

While AAPH’s hazards are less documented than AIBN (azobisisobutyronitrile), apply similar protocols:

  • Avoid temperatures >40°C in bulk solutions (risk of autoaccelerated decomposition).
  • Use adiabatic calorimetry to model heat exchange and predict runaway reaction thresholds .

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